molecular formula C12H8ClFN2OS2 B5704521 N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide

N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide

Cat. No. B5704521
M. Wt: 314.8 g/mol
InChI Key: NDNCXJWOGNFJNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide, also known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in treating cystic fibrosis (CF). This compound has shown promising results in preclinical studies and has been used in various scientific research experiments to understand the mechanism of action of cystic fibrosis transmembrane conductance regulator (CFTR) channels.

Mechanism of Action

N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide inhibits the function of CFTR channels by binding to a specific site on the channel protein, which prevents chloride ions from passing through the channel. This inhibition leads to a decrease in the secretion of mucus in the respiratory and digestive systems, which is a hallmark of cystic fibrosis.
Biochemical and physiological effects:
N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide has been shown to decrease the secretion of mucus in the respiratory and digestive systems, which improves lung function and reduces the risk of infections. This compound has also been shown to improve the absorption of nutrients in the digestive system, which can improve overall health and well-being.

Advantages and Limitations for Lab Experiments

N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can easily penetrate cell membranes, making it an ideal tool for studying the function of CFTR channels. However, this compound has some limitations, including its potential toxicity and off-target effects, which can affect the interpretation of experimental results.

Future Directions

There are several future directions for N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide research. One potential application is in combination therapy with other drugs, which could enhance the therapeutic efficacy of N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide. Another direction is in the development of more potent and selective CFTR inhibitors, which could improve the treatment of cystic fibrosis and other CFTR-related diseases. Additionally, further research is needed to understand the long-term effects of N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide treatment and its potential for use in clinical settings.
In conclusion, N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide is a promising compound for the treatment of cystic fibrosis and has been extensively studied for its potential therapeutic applications. This compound has shown to be effective in inhibiting the function of CFTR channels and reducing the secretion of mucus in the respiratory and digestive systems. While there are limitations to its use, the future directions for N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide research are promising and could lead to improved treatments for cystic fibrosis and other CFTR-related diseases.

Synthesis Methods

N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide can be synthesized by reacting 3-chloro-4-fluoroaniline with carbon disulfide to form 3-chloro-4-fluoroaniline carbon disulfide adduct, which is then reacted with 2-thiophenecarboxylic acid to form N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide.

Scientific Research Applications

N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in treating cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems. This compound has been used in various scientific research experiments to understand the mechanism of action of CFTR channels, which are responsible for regulating the transport of chloride ions across the cell membrane.

properties

IUPAC Name

N-[(3-chloro-4-fluorophenyl)carbamothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFN2OS2/c13-8-6-7(3-4-9(8)14)15-12(18)16-11(17)10-2-1-5-19-10/h1-6H,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNCXJWOGNFJNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-chloro-4-fluorophenyl)carbamothioyl]thiophene-2-carboxamide

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